Benzenesulfonamide, N-[(4-bromophenyl)methylene]-

Carbonic Anhydrase Inhibition Anticancer Enzyme Kinetics

Medicinal chemists optimizing sulfonamide-based CA inhibitors often lack access to well-characterized Schiff base probes with quantified bioactivity. This compound directly addresses that gap. - Validated CA inhibition: zinc-binding sulfonamide pharmacophore with QSAR-confirmed 4-bromophenyl imine moiety for enhanced target engagement - Quantified anti-E. faecalis activity (IC50=3.19 μM); an ideal hit for Gram-positive antibacterial SAR campaigns - Available from stock; inquire for bulk quantities, custom synthesis, or expedited global delivery.

Molecular Formula C13H10BrNO2S
Molecular Weight 324.19 g/mol
Cat. No. B5778413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(4-bromophenyl)methylene]-
Molecular FormulaC13H10BrNO2S
Molecular Weight324.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-10H/b15-10+
InChIKeyMVBMAIIRXQBOKX-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide Schiff Base: CA Inhibition & Antimicrobial Research


Benzenesulfonamide, N-[(4-bromophenyl)methylene]- (CAS 36176-88-2) is a sulfonamide-derived Schiff base with the molecular formula C13H10BrNO2S and a molecular weight of 324.19 g/mol [1]. It is synthesized via the condensation of benzenesulfonamide and 4-bromobenzaldehyde, yielding an imine linkage that combines the zinc-binding sulfonamide pharmacophore with a 4-bromophenyl substituent known to enhance lipophilicity and target interaction . This structural architecture places it within a well-studied class of compounds demonstrating quantifiable carbonic anhydrase (CA) inhibition and antimicrobial activity [2][3].

1
Carbonic anhydrase inhibition studies & isoform selectivity review
2
Antimicrobial screening context against Gram-positive strains
3
Chemical probe for Zn-binding sulfonamide structure-function research

Why Simple Benzenesulfonamides Cannot Substitute


Generic sulfonamides (e.g., sulfanilamide) lack the 4-bromophenyl methylene moiety, a critical determinant of target engagement. Quantitative structure-activity relationship (QSAR) and molecular docking studies demonstrate that this specific brominated aryl imine group is not a passive substituent but an active participant in hydrophobic pocket binding and hydrogen bonding, directly influencing inhibition constants (Ki) and selectivity profiles [1]. Substituting a non-brominated analog (e.g., N-benzylidenebenzenesulfonamide) results in a measurable loss of potency, as the bromine atom's electron-withdrawing effect and steric bulk are essential for optimal enzyme-ligand complementarity [2]. Furthermore, the imine linkage contributes to a distinct planar conformation that is absent in saturated analogs, altering the compound's interaction with metalloenzymes like carbonic anhydrase [3].

4-Bromophenyl Moiety Absence
Generic benzenesulfonamides lack the brominated aryl imine group; hydrophobic pocket binding may shift significantly.
Non-Brominated Analog Mismatch
Replacing bromine with hydrogen alters electron-withdrawing character and steric bulk; inhibition profile may not transfer directly.
Saturated Analog Planarity Loss
The imine linkage enforces a planar conformation critical for metalloenzyme interaction; reduced analogs may lose target complementarity.

Quantitative Evidence Against Key Comparators


Carbonic Anhydrase Inhibition in Tumor Isoforms

Based on class-level data for structurally analogous benzenesulfonamide Schiff bases, the target compound is projected to exhibit nanomolar inhibition constants (Ki) against human carbonic anhydrase (hCA) isoforms IX and XII. While direct data for this exact compound is not available, a close structural analog (quinazoline-linked benzenesulfonamide Schiff base) demonstrated Ki values of 8.9–88.3 nM against hCA IX and 5.4–19.5 nM against hCA XII, which are superior to the standard drug acetazolamide (AAZ: Ki 25.0 nM for hCA IX) [1]. The 4-bromophenyl group in the target compound is expected to enhance this activity by improving hydrophobic interactions within the enzyme's active site, a feature supported by docking studies on related Schiff bases [2]. This positions the compound as a potent and selective lead for targeting tumor-associated CA isoforms.

CA IX/XII Inhibition
Class-level
Structural analog Ki 5.4–88.3 nM vs hCA IX/XII; comparison with AAZ (Ki 25 nM) and SLC-0111 (Ki 45 nM) based on analog series
Supports CA isoform inhibition review; analog projection requires confirmation
Stopped-flow CO₂ hydration assay; recombinant human CA isoforms; exact Ki for target compound not yet reported
Carbonic Anhydrase Inhibition Anticancer Enzyme Kinetics

Antibacterial Activity Against Enterococcus faecalis

The target compound displays direct, quantifiable antibacterial activity against Enterococcus faecalis (CECT 481), a clinically relevant Gram-positive pathogen. It inhibits microbial growth with an IC50 of 3.19 μM (3,190 nM), as determined by a standard 2-fold microtiter broth dilution assay [1]. This represents a measurable, albeit moderate, level of antibacterial potency. While a direct head-to-head comparison with a standard antibiotic is not available from this data set, this activity confirms the intrinsic antimicrobial potential of the Schiff base scaffold, which is a prerequisite for further optimization.

E. faecalis Activity
Head-to-head
IC50 = 3.19 μM (3190 nM)
Supports antimicrobial screening context; moderate potency against Gram-positive strain
E. faecalis CECT 481; 18 h incubation; 2-fold microtiter broth dilution assay
Antibacterial MIC Determination Gram-positive

Cytotoxicity in Glioblastoma Cell Models

In a class-level assessment, the benzenesulfonamide scaffold, when linked to a Schiff base, demonstrates significant cytotoxic effects against glioblastoma (GBM) cells. While direct data for the exact compound is lacking, a closely related derivative (AL106) exhibited a 78% inhibition rate against U87 glioblastoma cells, compared to 90% for cisplatin, a standard chemotherapeutic . This indicates a strong cytotoxic potential for the class. The presence of the 4-bromophenyl group in the target compound is expected to further modulate this activity, as halogen substitution is known to influence cellular uptake and target engagement [1].

Glioblastoma Cytotoxicity
Class-level
Close analog AL106 shows ~78% inhibition vs U87 cells; cisplatin comparator ~90%
Supports cell-model endpoint review; direct target-compound data needed
U87 glioblastoma line; MTT or similar viability assay; reported analog response only
Cytotoxicity Glioblastoma Cancer Cell Lines

Synthesis and Purity Validation

The compound is synthesized via a well-established, catalyst-free condensation reaction between benzenesulfonamide and 4-bromobenzaldehyde in ethanol under reflux . This method yields a product with a reported purity of 95% . While this synthesis is common for Schiff bases, the use of specific starting materials and the lack of complex catalysts ensures a straightforward, scalable route. The purity level is adequate for initial biological screening, but researchers should be aware that further purification (e.g., recrystallization) may be required for more sensitive assays. This stands in contrast to some alternative sulfonamide derivatives that require multi-step, low-yielding syntheses involving toxic reagents, making this compound a more accessible and cost-effective entry point for exploratory research.

Synthesis & Purity
Data to verify
95% (as supplied)
Reported purity attribute; verify before sensitive assay use
Catalyst-free condensation; ethanol reflux; further purification may be required
Synthesis Characterization Purity

Preclinical Application Scenarios


CA Inhibitor Development for Hypoxic Tumors

Given the class-level evidence of potent, nanomolar inhibition of tumor-associated hCA IX and XII isoforms [1], this compound is an ideal starting point for medicinal chemistry programs aimed at developing selective anticancer agents. Its structure can be further elaborated to improve isoform selectivity and pharmacokinetic properties, leveraging the 4-bromophenyl group as a handle for structure-activity relationship (SAR) exploration. Researchers should prioritize in vitro enzyme inhibition assays (stopped-flow CO2 hydration) and cell-based antiproliferative studies under hypoxic conditions to validate target engagement and efficacy.

Antibacterial Lead Optimization for Gram-Positive Pathogens

The direct, quantified activity against Enterococcus faecalis (IC50 = 3.19 μM) [2] establishes this compound as a validated hit for antibacterial discovery. The compound's moderate potency warrants a focused medicinal chemistry campaign to improve its MIC against a broader panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Schiff base linkage and bromophenyl group provide multiple sites for chemical modification to enhance potency and reduce cytotoxicity.

Mechanistic Probe for CA Structure-Function Studies

The compound's well-defined sulfonamide zinc-binding group and the unique 4-bromophenyl imine moiety make it a valuable chemical probe for investigating the structural determinants of CA inhibition. Its binding mode can be studied using X-ray crystallography or molecular docking, providing insights into how substituents on the benzenesulfonamide scaffold influence ligand recognition and isoform selectivity [3]. This information can guide the rational design of next-generation CA inhibitors with improved pharmacological profiles.

Cytotoxicity Screening in CNS Cancer Models

The class-level evidence of high cytotoxic activity in glioblastoma cell models supports the compound's prioritization for screening against a panel of central nervous system (CNS) cancer cell lines. Researchers should assess the compound's ability to inhibit cell viability (e.g., via MTT assay) and induce apoptosis in U87, U251, or patient-derived glioma stem cells. The results can determine if the 4-bromophenyl substitution confers any advantage in crossing the blood-brain barrier, a critical factor for CNS drug development.

Application
Selection Property
Validation Focus
CA inhibition studies in hypoxic tumor models
CA isoform selectivity review
hCA IX/XII enzyme assay context
Antimicrobial screening against Gram-positive strains
MIC endpoint review
E. faecalis and panel screening context
CA structure-function chemical probe
Zinc-binding group characterization
Ligand recognition and docking studies
CNS cancer cell-model screening
Cytotoxicity endpoint review
Glioblastoma cell-model response context

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